molecular formula C14H17NO5 B15024414 2-[(4-Carboxyhexanoyl)amino]benzoic acid

2-[(4-Carboxyhexanoyl)amino]benzoic acid

Cat. No.: B15024414
M. Wt: 279.29 g/mol
InChI Key: ILSAJUYHQUYCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Carboxyhexanoyl)amino]benzoic acid is a benzoic acid derivative featuring a carboxyhexanoyl side chain linked to the anthranilic acid core via an amide bond. This structure combines a carboxylic acid moiety (for solubility and hydrogen bonding) with a six-carbon aliphatic chain (for lipophilicity and conformational flexibility).

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-carboxyhexanoylamino)benzoic acid

InChI

InChI=1S/C14H17NO5/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14(19)20/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

ILSAJUYHQUYCCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carboxy-4-ethylbutanamido)benzoic acid typically involves multi-step organic reactions. One common method includes the amidation of a benzoic acid derivative with an appropriate amine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxy-4-ethylbutanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-(4-Carboxy-4-ethylbutanamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-carboxy-4-ethylbutanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context in which the compound is used, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(4-Carboxyhexanoyl)amino]benzoic acid with structurally or functionally analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound 4-carboxyhexanoyl (C6 chain + -COOH) ~295.3* Long aliphatic chain for lipophilicity N/A
2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid Biphenyl sulfonamide 383.4 Sulfonamide group (H-bond acceptor)
2-[(3,5-dichlorophenyl)amino]benzoic acid 3,5-dichloro phenyl 280.1 Halogenated aromatic ring (electron-withdrawing)
4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid 4-Cl, 4-OCH3 phenyl 277.7 Mixed electron-donor/withdrawing groups
2-((4-Chlorophenyl)acetyl)benzoic acid 4-Cl phenyl acetyl 290.7 Chlorophenyl ketone moiety
4-[(4-Carboxybenzoyl)amino]benzoic acid 4-carboxybenzoyl 285.3 Rigid aromatic dicarboxylic acid

Notes:

  • Lipophilicity vs. However, the terminal -COOH group retains aqueous solubility.
  • Electron Effects : Halogen substituents (e.g., Cl in ) increase electrophilicity, influencing binding to targets like enzymes or DNA.

Physicochemical Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) generally exhibit higher melting points due to stronger intermolecular forces. For example, 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid melts at 227–230°C , whereas non-halogenated analogs (e.g., 2-[(4-methoxyphenyl)amino]nicotinic acid) melt at lower temperatures (216–218°C) .
  • Acid Strength: The additional -COOH group in 4-[(4-Carboxybenzoyl)amino]benzoic acid increases acidity (pKa ~2–3) compared to mono-carboxylic analogs, enhancing ionic interactions in biological systems .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Halogenation and sulfonamide incorporation enhance antimicrobial and enzyme-modulating activities but may reduce solubility .

Chain Length Optimization: The six-carbon chain in this compound balances lipophilicity and flexibility, making it a candidate for prodrug development or targeted delivery.

Contradictory Cytotoxicity: Weak cytotoxicity in biphenyl sulfonamide derivatives vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.